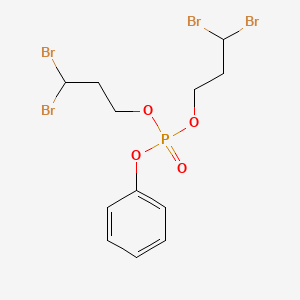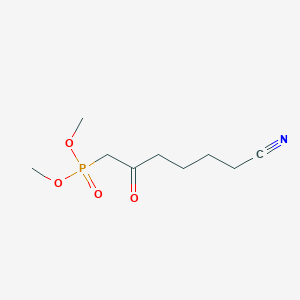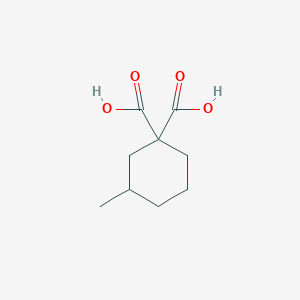![molecular formula C10H10N4O2S B14501558 S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine CAS No. 63321-85-7](/img/structure/B14501558.png)
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine typically involves the diazotization of 4-cyanophenylamine followed by coupling with L-cysteine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-cyanophenylamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with L-cysteine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact .
化学反応の分析
Types of Reactions
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, which affects the compound’s binding affinity and activity. This isomerization can lead to changes in the electronic and steric properties of the compound, influencing its biological activity .
類似化合物との比較
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Diazenylium: An inorganic cation with a diazenyl group, used in interstellar chemistry studies.
Uniqueness
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is unique due to the presence of both the diazenyl group and the L-cysteine moiety. This combination allows for specific interactions with biological molecules, making it a valuable compound for research in biochemistry and medicine.
特性
CAS番号 |
63321-85-7 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(4-cyanophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2S/c11-5-7-1-3-8(4-2-7)13-14-17-6-9(12)10(15)16/h1-4,9H,6,12H2,(H,15,16)/t9-/m0/s1 |
InChIキー |
URNLBPYPSKNKNE-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1C#N)N=NSC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1C#N)N=NSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


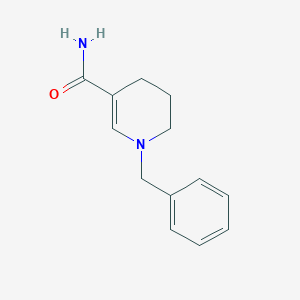

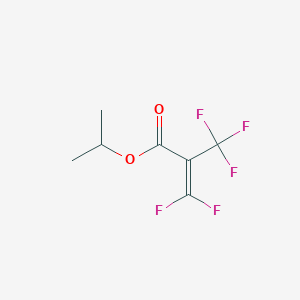
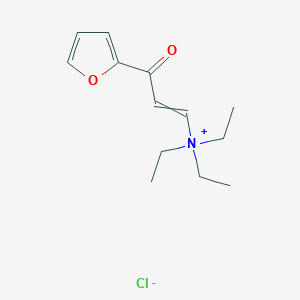

![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
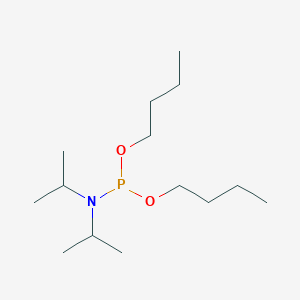

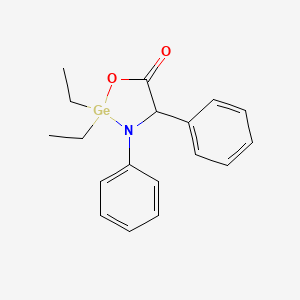
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
